6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate
Description
The compound 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a structurally complex molecule featuring three key moieties:
- A 4-oxo-4H-pyran core, known for its electron-deficient aromatic system and prevalence in bioactive molecules.
- A 1,3,4-thiadiazole ring substituted with a cyclopropaneamido group at position 5 and a sulfanyl-methyl linker at position 2. Thiadiazoles are heterocycles valued for their metabolic stability and hydrogen-bonding capabilities.
- A 3,5-dimethoxybenzoate ester, which enhances lipophilicity and may influence pharmacokinetic properties.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically active derivatives reported in the literature.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-13-5-12(6-14(7-13)29-2)19(27)31-17-9-30-15(8-16(17)25)10-32-21-24-23-20(33-21)22-18(26)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPQHULFWJLPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Thiadiazole vs.
- Substituent Effects : The cyclopropaneamido group on the thiadiazole may confer steric constraints compared to simpler substituents (e.g., methyl or chloro groups in ), impacting solubility or target interactions.
- Ester vs. Sulphonamide : The 3,5-dimethoxybenzoate ester in the target compound contrasts with sulphonamide groups in , suggesting differences in bioavailability and metabolic pathways.
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, comparisons with structurally related molecules suggest hypotheses:
- Anti-inflammatory Potential: Thiadiazole-pyrazole sulphonamides () inhibit cyclooxygenase (COX) enzymes . The target compound’s thiadiazole and benzoate groups may similarly modulate inflammatory pathways.
- Metabolic Stability : The cyclopropaneamido group may resist enzymatic hydrolysis better than ester or amide substituents in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
